molecular formula C10H6F3NO2 B6324081 Methyl 3-cyano-5-(trifluoromethyl)benzoate CAS No. 942077-15-8

Methyl 3-cyano-5-(trifluoromethyl)benzoate

Cat. No.: B6324081
CAS No.: 942077-15-8
M. Wt: 229.15 g/mol
InChI Key: BGUJITPVPBBWEW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a white to yellow solid that is used in various chemical applications due to its unique properties. The compound is known for its trifluoromethyl group, which imparts significant chemical stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism by which methyl 3-cyano-5-(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with biological membranes and enzymes. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-5-(trifluoromethyl)benzoate is unique due to the presence of both the nitrile and trifluoromethyl groups. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

methyl 3-cyano-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJITPVPBBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-bromo-5-(trifluoromethyl)benzoate (5.10 g, 0.0180 mol), zinc cyanide (1.26 g, 0.0107 mol) and tetrakis(triphenylphosphine)palladium(0) (0.910 g, 0.000787 mol) in DMF (50 mL) was subjected to MWI for 20 min at 230° C. The solvent was evaporated and the residue was suspended in EtOAc. The organic solution was and washed with 1N HCl, water and brine, dried and concentrated. The residue was purified by column chromatography to give methyl 3-cyano-5-(trifluoromethyl)benzoate (2.67 g, 64%) as white solid. 1H NMR (400 MHz, CDCl3) δ: 8.50-8.52 (m, 2H), 8.09 (m, 1H), and 4.03 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
0.91 g
Type
catalyst
Reaction Step One

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